Iopydone

Description

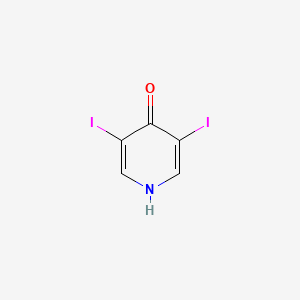

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPFEVLOFNAKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063954 | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-93-1, 7153-08-4 | |

| Record name | Iopydone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopydone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopydone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Pyridinone, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iopydone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPYDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories in Iodinated Contrast Agent Research Leading to Iopydone

Early Research on Iodinated Compounds for Radiographic Applications

Initial explorations into radiographic contrast agents date back to the early 20th century. Before the 1920s, the use of opacification agents was largely confined to identifying the digestive tract, primarily utilizing substances such as barium or bismuth. A significant early milestone occurred in 1923 with the reported opacification of the urinary tract following the intravenous injection of a 10% sodium iodide solution. This early application demonstrated the potential of iodine for enhancing radiographic images, as sodium iodide, then used for syphilis treatment, was excreted in urine, making the urinary system visible nih.govontosight.ai.

Further research in 1928 saw German scientists synthesize compounds containing iodine within pyridine (B92270) rings. This effort aimed to detoxify iodine, indicating an early recognition of the need to improve the safety profile of these agents while maintaining their radiopaque properties nih.gov. Beyond simple inorganic salts, researchers also investigated particulate iodinated organic compounds for gastrointestinal applications. For instance, tetraiodophthalimide, tetraiodophthalimidomethane, and tetraiodophthalimidoethanol were synthesized and experimentally studied in dogs for gastrointestinal work. Tetraiodophthalimidoethanol, when micronized and suspended in water, demonstrated desirable qualities over barium sulfate, including better adhesion to the bowel wall and less settling pharmakb.com.

Development of First-Generation Contrast Media and Associated Research Challenges

The 1950s marked the introduction of the first generation of modern water-soluble iodinated contrast media. In 1952, sodium acetrizoate, marketed as Urokon, was introduced into clinical radiology as the first tri-iodinated compound. This agent was based on a 6-carbon ring structure, specifically tri-iodo benzoic acid, establishing a foundational chemical motif for subsequent contrast media nih.gov.

Until the early 1970s, the predominant contrast media were ionic compounds characterized by their hypertonicity, with osmolalities ranging from 1200 to 2000 mosmol kg−1 water, which is approximately 4 to 7 times the osmolality of blood. These agents were classified as high osmolar contrast media (HOCM) nih.gov. Examples of these first-generation agents include diatrizoate (introduced in 1953) and iothalamate (developed in the 1960s), both of which are ionic and exhibit high osmolality, with diatrizoate having an osmolality ranging from approximately 1500 to over 2000 mOsm/kg ontosight.aiwikipedia.org. A significant challenge associated with these high-osmolality agents was their propensity to cause adverse effects, such as pain and a sensation of heat upon injection nih.govontosight.ai. Furthermore, their ionic nature meant they were prone to interactions with cell membranes and other biological structures, leading to various undesirable physiological responses wikipedia.org.

The Emergence of Iopydone and Contemporaneous Contrast Agents in Academic Inquiry

The continuous academic inquiry into improving iodinated contrast agents led to the exploration of diverse chemical structures beyond the initial tri-iodinated benzene (B151609) ring derivatives. This compound (3,5-Diiodopyridin-4-ol), with its chemical formula C5H3I2NO and a molecular weight of 346.89 g/mol , represents an instance of this broader chemical exploration wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org. As a di-iodinated pyridone derivative, this compound's emergence reflects research into alternative iodine-containing scaffolds, moving beyond the prevalent benzoic acid derivatives to investigate the radiographic properties of pyridine-based compounds wikipedia.orgwikipedia.org.

The broader academic and industrial landscape contemporaneous with the development and investigation of compounds like this compound saw a significant shift in contrast media research. A pivotal postulate by Almén in 1969 suggested that many adverse effects of contrast media stemmed from their high osmolality nih.gov. This insight spurred the development of low osmolar contrast media (LOCM). This new generation included non-ionic monomers such as iopamidol (B1672082), iohexol, iopromide, iomeprol, and ioversol, as well as ionic dimers like ioxaglate nih.gov. Metrizamide, a non-ionic contrast medium, was introduced around 1972, marking a significant step towards reducing osmolality wikipedia.orgwikidata.org. Later, non-ionic dimers such as iodixanol (B1672021) were developed, achieving iso-osmolality with blood, further minimizing osmotic effects uni.lunih.gov.

This compound, as an iodinated contrast dye, fits within this historical narrative of expanding the chemical diversity of contrast agents to find compounds with optimal radiographic properties. Its specific chemical structure, featuring two iodine atoms on a pyridine ring, highlights the ongoing research into how different molecular architectures influence the efficacy and characteristics of contrast media.

Data Tables

The following tables summarize key chemical properties of this compound and provide a comparative overview of early and subsequent iodinated contrast agents, illustrating the evolution in their design.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C5H3I2NO | wikipedia.orgwikipedia.org |

| Molecular Weight | 346.89 g/mol | wikipedia.orgflybase.org |

| IUPAC Name | 3,5-Diiodopyridin-4-ol | wikipedia.org |

| Synonyms | 3,5-Diiodo-4-hydroxypyridine, Hytrast | wikipedia.orgwikidata.org |

| Structure Type | Di-iodinated pyridone | wikipedia.orgwikipedia.org |

Table 2: Comparative Overview of Iodinated Contrast Agents

| Compound Name | Introduction Year (Approx.) | Structure Type | Ionicity | Osmolality Relative to Blood | Iodine Atoms per Molecule | PubChem CID |

| Sodium Iodide | 1923 | Inorganic Salt | Ionic | High | 1 (as I-) | 23668102 |

| Sodium Acetrizoate | 1952 | Tri-iodinated Benzene | Ionic | High (4-7x) | 3 | 23665874 |

| Diatrizoate | 1953 | Tri-iodinated Benzene | Ionic | High (5-7x) | 3 | 2140 |

| This compound | N/A | Di-iodinated Pyridone | N/A | N/A | 2 | 21752 |

| Metrizamide | 1972 | Non-ionic Monomer | Non-ionic | Low | 3 | 443944 |

| Ioxaglate | N/A | Ionic Dimer | Ionic | Low | 6 | 71273 |

| Iopamidol | N/A | Non-ionic Monomer | Non-ionic | Low | 3 | 65492 |

| Iohexol | N/A | Non-ionic Monomer | Non-ionic | Low | 3 | 3730 |

| Iopromide | N/A | Non-ionic Monomer | Non-ionic | Low | 3 | 3736 |

| Ioversol | N/A | Non-ionic Monomer | Non-ionic | Low | 3 | 3741 |

| Iodixanol | N/A | Non-ionic Dimer | Non-ionic | Iso-osmolar | 6 | 3724 |

Synthetic Methodologies and Chemical Derivatization Research of Iopydone

Advanced Synthetic Routes for Iopydone and Analogs Research

Advanced synthetic routes for this compound and its analogs often involve strategies for efficient pyridone ring formation and subsequent or concomitant iodination. Traditional methods for synthesizing 2-pyridones, such as classical condensation processes (e.g., Guareschi synthesis and Knoevenagel-type condensations), reactions of 2H-pyran-2-one derivatives with ammonia, rearrangements of pyridine-N-oxides or pyridinium (B92312) salts, and transformations of corresponding pyridine (B92270) derivatives, can be lengthy, require pre-functionalized building blocks, or employ harsh conditions chemrxiv.org.

More advanced approaches have emerged. For instance, an oxidative amination process has been developed for the streamlined synthesis of pyridones from cyclopentenones. This method involves in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom into the carbon skeleton, and subsequent aromatization. This one-pot reaction is operationally simple, rapid, and proceeds under mild conditions, exhibiting broad functional group tolerance and complete regioselectivity. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) carbamate (B1207046) have been identified as efficient oxidants and nitrogen sources, respectively, for this transformation chemrxiv.org.

For iodinated pyridone structures, specific research has explored direct iodination. For example, the synthesis of 3-iodo-5-benzyl-substituted 2-pyridones has been achieved starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, triggered by N-iodosuccinimide (NIS). This process involves a novel aza-semipinacol-type rearrangement where a benzyl (B1604629) group transfers from the C6 to C5 lactam position, followed by immediate iodination at the unoccupied C3 position of the intermediate 2-pyridone nih.gov.

Another relevant synthetic strategy for pyridones is the aza Diels-Alder reaction, which can be applied to generate 2,3-dihydro-4-pyridones. This includes reactions of in situ generated iododienes with imines, or reactions catalyzed by compounds like 3-fluoro-2-iodo-1-methylpyridinium triflate, which facilitates a one-pot cascade reaction. Gold-catalyzed cyclization of β-amino-ynone intermediates combined with a halodeauration process also offers a rapid and efficient one-step halopyridone synthesis organic-chemistry.org.

Stereochemical Considerations in this compound Synthesis Research

This compound itself is an achiral molecule, meaning it does not possess stereocenters and therefore does not exhibit optical activity fda.gov. Consequently, stereochemical considerations in the synthesis of this compound primarily relate to the control of regioselectivity during the iodination process on the pyridone ring.

However, for related iodinated pyridone analogs or intermediates that may possess chiral elements, stereochemical control becomes a significant research area. For instance, research into asymmetric halogenation using chiral bis(pyridine)iodine(I) complexes has been explored for iodenium transfer to alkenes, although challenges in achieving enantioselectivity due to multiple ligand conformations and insufficient steric influence have been noted rsc.org.

In the broader context of pyridone synthesis, enantiospecific routes have been developed. For example, enantiospecific syntheses of pyridinones from amino acids via a gold-catalyzed strategy have demonstrated excellent stereocontrol during cyclization, providing a straightforward tool for further synthetic applications organic-chemistry.org. Similarly, the synthesis of enantiomerically enriched 2-substituted thiazolino ring-fused 2-pyridones has been achieved, often through acylketene/imine cyclocondensation reactions diva-portal.org. These examples, while not directly on this compound, illustrate the ongoing research into controlling stereochemistry in the synthesis of complex pyridone derivatives.

Research into Novel Derivatization Strategies for Enhanced Functionality

Research into novel derivatization strategies for iodinated compounds, including this compound, aims to enhance their functionality, such as improving solubility, increasing iodine content for better contrast, or enabling specific targeting.

One significant area of derivatization involves the conjugation of iodinated contrast media (ICMs) with polymers to create macromolecular contrast agents. These strategies include direct iodination of polymers, iodine addition reactions to unsaturated polymer chains, and chemical conjugation of small molecular ICMs onto polymer chains or dendrimers. For example, dendritic iodinated contrast agents with poly(ethylene glycol) (PEG) cores have been synthesized. These constructs use t-Boc lysine-generated dendrimer "amplifiers" conjugated with reactive triiodo moieties, allowing for the incorporation of a large number of iodine atoms per molecule and potentially leading to improved intravascular distribution nih.govmdpi.com. A clinically used nonionic small molecular CT contrast agent, iobitridol, has been derivatized through a hydroxyl protection/deprotection strategy to introduce a new carboxyl group, making it available for conjugation to amino groups of dendrimers nih.gov.

These macromolecular strategies aim to overcome intrinsic limitations of small molecular ICM compounds, such as relatively low iodine content, and open new avenues for designing biosafe and tailored contrast media with enhanced functionalities mdpi.com. Furthermore, methods like Pd(II)-catalyzed site-selective C5-arylation of 2-pyridone using aryl iodides present opportunities for introducing diverse functionalities onto the pyridone core, which could be adapted for this compound analogs to achieve specific properties acs.org.

Process Chemistry Optimization in this compound Production Research

Process chemistry optimization in the production of iodinated contrast agents, including this compound, focuses on enhancing efficiency, reducing waste, and improving scalability for industrial applications. The synthesis and purification of these contrast agents are continuously optimized to achieve high yields in large-scale production nih.gov.

One notable area of research is the application of mechanochemistry, particularly wet milling, to the synthesis of iodinated contrast agents like Iopamidol (B1672082). This approach aims to increase yields, reduce waste, and replace toxic reagents and solvents. For instance, wet milling protocols have shown improved yields using safer solvents such as acetonitrile (B52724) and N,N-dimethyloctanamide, which can act as both lubricants and polar solvents, thereby enhancing reaction outcomes acs.org. Such advancements contribute to making the production process greener and more sustainable acs.orgresearchgate.net.

Pharmacological Research Investigations of Iopydone

Pharmacokinetic Research Methodologies for Iopydone and Related Compounds

Pharmacokinetics (PK) is the study of the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. nih.govnih.gov This field aims to understand the time course of drug concentrations in biological fluids and tissues. europeanreview.org

Absorption is the initial stage where a compound moves from its administration site into systemic circulation. nih.govbiomedpharmajournal.org The extent and rate of absorption are crucial in determining the compound's bioavailability, which is the proportion that reaches the bloodstream in an active form. biomedpharmajournal.org Factors influencing absorption include gastrointestinal function, motility, gastric pH, and blood circulation. biomedpharmajournal.org

Distribution refers to the process by which a compound, once in systemic circulation, is dispersed throughout the body's blood and tissues. nih.govbiomedpharmajournal.org This dispersion involves the passage of drug molecules from vascular spaces to tissues where interactions can occur. nih.gov The volume of distribution (Vd) is a key metric describing this dissemination, indicating how extensively a drug is distributed into body tissues relative to plasma. nih.govprepladder.com Factors such as lipid solubility, plasma protein binding, and biological barriers influence the volume of distribution. biomedpharmajournal.orgprepladder.com Highly lipid-soluble compounds tend to distribute more easily across membranes, while extensive plasma protein binding can restrict distribution into tissues. prepladder.com

Biotransformation, also known as metabolism, is a critical pharmacokinetic process that alters the chemical structures of compounds, primarily to facilitate their excretion. nih.govnih.govopenaccessjournals.com The liver is the main organ for biotransformation, though enzymes in extrahepatic tissues like the intestines, kidneys, lungs, and skin also contribute. nih.gov This process typically occurs in phases:

Phase I reactions: These reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups (e.g., -OH, -NH2) to make the compound more water-soluble. nih.govnih.gov These reactions can convert lipophilic compounds into more polar molecules and may result in active or inactive metabolites. nih.gov

Phase II reactions: These involve conjugation, where endogenous hydrophilic groups are added to the compound or its Phase I metabolites, forming larger, more water-soluble, and generally inactive compounds that are readily excreted. nih.gov Common Phase II reactions include glucuronidation, sulfation, acetylation, and conjugation with amino acids or glutathione. nih.gov

Research in this area focuses on identifying the specific enzymes and pathways involved in this compound's metabolism and characterizing any resulting metabolites. This understanding is crucial as metabolites can have different pharmacological activities or toxicological profiles than the parent compound. nih.govopenaccessjournals.com

Excretion is the process by which a compound and its metabolites are removed from the body. wikipedia.org The kidneys are the primary excretory organs for water-soluble substances, eliminating compounds through glomerular filtration, active tubular secretion, and passive tubular reabsorption. wikipedia.orguomustansiriyah.edu.iqmsdmanuals.com

Glomerular Filtration: This process filters unbound drugs and metabolites from the plasma into the renal tubules. wikipedia.orgmsdmanuals.com

Active Tubular Secretion: This energy-dependent process transports compounds from the blood into the renal tubules, often against a concentration gradient. wikipedia.orgmsdmanuals.com

Tubular Reabsorption: Some compounds can be reabsorbed from the renal tubules back into the bloodstream, particularly lipid-soluble, non-ionized forms. wikipedia.orguomustansiriyah.edu.iq Urinary pH can significantly influence the reabsorption and excretion of weak acids and bases. wikipedia.orguomustansiriyah.edu.iqmsdmanuals.com

Other elimination pathways include biliary excretion, where compounds are secreted into bile and eliminated via feces, and to a lesser extent, through the skin (perspiration), lungs (respiration), and glandular structures (saliva, tears). wikipedia.orgmsdmanuals.comlibretexts.org

Elimination kinetics describe the rate at which a compound is removed from the body. Most drugs follow first-order elimination kinetics, meaning the elimination rate is proportional to the drug concentration. unil.ch A constant fraction of the drug is eliminated per unit of time. unil.ch

Physiologically Based Pharmacokinetic (PBPK) modeling and simulation is a computational approach that integrates a compound's physicochemical properties with physiological and anatomical parameters of specific species or populations. pharmaron.comallucent.com PBPK models represent the body as a system of interconnected compartments, each representing an organ or tissue, with defined blood flows and tissue compositions. pharmaron.comallucent.com

This mechanistic approach allows for:

Prediction of human pharmacokinetics (PK): PBPK models can predict drug concentrations in plasma and various tissues using preclinical data. pharmaron.comnih.govnih.gov

Assessment of physiological parameter effects: They can explore how factors such as age, ethnicity, disease states, and organ impairment influence a compound's PK. allucent.comnih.govnih.gov

Optimization of experimental design: PBPK models can guide the design of studies and potentially reduce the need for extensive animal or clinical trials by simulating various scenarios. pharmaron.comnih.govnih.govcertara.com

Understanding ADME: PBPK models provide a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion within the body. allucent.comnih.govnih.gov

PBPK modeling is increasingly utilized in drug discovery and development to make informed decisions and enhance efficiency. pharmaron.comnih.govnih.govcertara.com

Pharmacodynamic Research of this compound's Biological Interactions

Pharmacodynamics (PD) is the study of how drugs interact with the body and produce their effects. longdom.org It focuses on the mechanisms of action and the relationship between drug concentration at the site of action and the resulting physiological effects. longdom.orgnih.gov

A fundamental principle of pharmacodynamics is receptor binding. Receptors are macromolecules, often proteins, located on the surface or inside cells, that are specific to certain molecules. longdom.orgmhmedical.com When a compound binds to a receptor, it can either stimulate (agonist) or inhibit (antagonist) its activity, leading to a range of physiological effects. longdom.orgmhmedical.comfiveable.me

Key concepts in receptor binding studies include:

Affinity: This refers to the strength of the attraction or binding between a compound and its receptor. longdom.orgnih.govfiveable.mejumedicine.com A higher affinity means the compound binds more tightly to the receptor, requiring lower concentrations to form a significant number of drug-receptor complexes and elicit an effect. longdom.orgmhmedical.comfiveable.me Affinity is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates higher affinity. nih.govfiveable.me

Binding Kinetics: This involves studying the rates at which a compound binds to and dissociates from its receptor. This provides insights into the duration of the compound's interaction with the receptor.

Efficacy (Intrinsic Activity): This describes the ability of a compound to produce a maximal effect once bound to a receptor. longdom.orgnih.govjumedicine.com Efficacy is determined by the compound's ability to activate or inhibit its receptor. longdom.org

Research in this area for this compound would involve investigating which biological receptors, if any, this compound interacts with, the strength of these interactions (affinity), and the resulting biological responses (efficacy). This helps to elucidate the molecular basis of this compound's effects. mhmedical.com

Molecular and Cellular Mechanisms of Action Research

This compound, like other iodinated contrast media, functions by attenuating X-rays. This mechanism is attributed to the high atomic number of iodine (53). When X-ray photons interact with iodine atoms, photoelectric absorption is more likely to occur, particularly when the incident X-ray energy is close to the K-edge binding energy of iodine, which is approximately 33.2 keV. This differential absorption of X-rays by the iodine within the compound, compared to surrounding biological tissues, creates contrast in radiographic images, allowing for the visualization of anatomical structures radiopaedia.orgnih.govukzn.ac.za. The extent of contrast enhancement is directly proportional to the concentration of iodine present in the tissue of interest drugbank.com.

While the fundamental physical principle behind its contrast-enhancing capability is well-understood, extensive dedicated research into specific molecular and cellular mechanisms of action of this compound beyond its physical X-ray attenuation properties is not extensively documented in the accessible scientific literature. Its primary role is as a physical contrast agent rather than a compound with complex biological signaling interactions.

Downstream Signaling Pathway Investigations

Preclinical Research and Efficacy Evaluation of Iopydone and Iodinated Contrast Media

In Vitro Research Models for Efficacy and Safety Assessment

In vitro studies are fundamental for understanding the intrinsic properties of contrast agents like Iopydone at a molecular and cellular level, prior to complex in vivo evaluations. These models allow for controlled experimentation to characterize the compound's behavior and interaction with biological components.

Cell Culture Systems for Compound Characterization

Cell culture systems serve as primary tools for the initial characterization of iodinated contrast media such as this compound. These systems enable researchers to investigate the compound's basic physicochemical properties and its interaction with cellular environments without the complexities of a whole organism. Key aspects characterized in cell culture include the stability of the compound in physiological solutions, its solubility, and its osmotic properties. For instance, the stability of this compound in various cell culture media, mimicking different physiological pH levels and ionic strengths, can be assessed to ensure its integrity during distribution within the body. While specific studies on this compound in cell culture for imaging efficacy are not broadly detailed, the general approach for contrast agents involves evaluating their impact on cellular viability and morphology at concentrations relevant to imaging, ensuring that the compound does not induce immediate cellular dysfunction that would compromise its diagnostic utility. This characterization helps in understanding the compound's behavior before progression to more complex biological systems.

Biochemical and Biophysical Assay Development for Target Engagement

For iodinated contrast media, "target engagement" is typically understood as the interaction of the iodine atoms with X-rays to produce image contrast, rather than binding to a specific molecular target like a receptor. Therefore, biochemical and biophysical assays are developed to quantify properties directly related to X-ray attenuation and distribution. These assays focus on parameters such as iodine concentration, osmolality, and viscosity, which are critical determinants of a contrast agent's performance.

Iodine Concentration Measurement: Spectrophotometric or X-ray fluorescence techniques are employed to accurately determine the iodine content in this compound solutions. This is crucial as X-ray attenuation is directly proportional to the concentration of iodine.

Osmolality Assessment: Osmolality, a measure of the solute concentration, is a significant biophysical property for contrast agents. Assays using osmometers measure the osmolality of this compound solutions compared to physiological fluids. For example, modern non-ionic contrast agents are often designed to have low osmolality to minimize physiological disturbances wikipedia.org.

Viscosity Determination: Viscosity affects the injectability and flow dynamics of contrast media. Rheometers are used to measure the viscosity of this compound solutions at various temperatures, mimicking body conditions. A lower viscosity generally facilitates easier injection and faster distribution within the vascular system.

Table 1 illustrates typical in vitro characterization data for an iodinated contrast medium, reflecting the type of information gathered for compounds like this compound.

Table 1: Representative In Vitro Physicochemical Properties of an Iodinated Contrast Medium

| Property | Assay Method | Typical Value Range (for iodinated contrast agents) | Relevance to Efficacy |

| Iodine Concentration | X-ray Fluorescence/Spectrophotometry | 200-370 mgI/mL | Direct determinant of X-ray attenuation and image brightness. |

| Osmolality | Freezing Point Depression Osmometry | 300-850 mOsm/kg H₂O | Affects physiological compatibility and fluid shifts. |

| Viscosity | Rotational Rheometry | 2.0-20.0 mPa·s (at 37°C) | Influences injectability and flow dynamics. |

| Stability (pH 7.4) | HPLC/UV-Vis Spectroscopy | >98% purity over 24 hours | Ensures compound integrity in physiological conditions. |

In Vivo Preclinical Efficacy Studies using Animal Models

Selection and Validation of Relevant Animal Models for Imaging Applications

The selection of appropriate animal models for preclinical imaging applications with iodinated contrast media hinges on their physiological similarity to humans, particularly concerning vascular anatomy, organ perfusion, and excretion pathways pcronline.com. Common animal models include rabbits, mice, and pigs, each offering distinct advantages for specific research questions.

Rabbits: Rabbits are frequently used due to their size, which allows for detailed imaging of various organs and vascular structures using clinical or micro-CT scanners kashanu.ac.irnih.gov. Their renal physiology is also well-studied, making them suitable for evaluating renal excretion and enhancement patterns of contrast agents. For instance, studies comparing different iodine concentrations of contrast media for kidney imaging have been successfully conducted in sedated rabbits nih.gov.

Mice: Mouse models are valuable for high-throughput studies and when genetically modified disease models are required, such as those mimicking specific pathologies where contrast enhancement might play a diagnostic role nih.govmdpi.com. While their small size can pose challenges for high-resolution imaging of large areas, micro-CT and other advanced imaging modalities can provide detailed insights nih.gov.

Pigs: Porcine models are often considered highly relevant for cardiovascular imaging studies due to their similar cardiac and vascular anatomy to humans pcronline.com. They are particularly useful for evaluating contrast enhancement in large vessels and for validating novel imaging technologies and contrast agent injection protocols pcronline.com.

Validation of these models involves confirming that the physiological and anatomical responses to the contrast agent are consistent and reproducible, and that the imaging findings are interpretable in the context of human physiology. This often includes baseline imaging without contrast, followed by contrast-enhanced imaging and subsequent analysis of enhancement patterns in target tissues.

Efficacy Endpoints and Imaging Biomarker Research in Preclinical Settings

Efficacy endpoints in preclinical studies of iodinated contrast media primarily revolve around the quantitative assessment of X-ray attenuation and the duration of enhancement in target tissues and organs. These endpoints are crucial for determining the diagnostic utility of compounds like this compound.

Hounsfield Unit (HU) Measurement: In computed tomography (CT) imaging, the most common quantitative efficacy endpoint is the measurement of Hounsfield Units (HU). HU values directly correlate with X-ray attenuation and, therefore, with the concentration of iodine in a given tissue or lumen. Researchers measure HU values in regions of interest (ROIs) within blood vessels (e.g., aorta, renal arteries), and parenchymal organs (e.g., liver, kidney, brain) before and after contrast administration. The difference in HU values (enhancement) indicates the degree of contrast provided by this compound. Studies have shown that higher iodine concentrations can lead to improved vascular and parenchymal organ enhancement nih.govfrontiersin.org.

Time-to-Peak Enhancement (TTP) and Washout Kinetics: Beyond peak enhancement, the temporal dynamics of contrast uptake and washout are important efficacy biomarkers. TTP measures how quickly the maximum enhancement is achieved, while washout kinetics describe how long the contrast agent remains in the tissue. These parameters provide insights into the distribution, perfusion, and elimination characteristics of the contrast agent. For instance, a longer retention time in specific organs could be beneficial for certain diagnostic applications kashanu.ac.ir.

Image Quality Assessment: While quantitative, qualitative assessments of image quality, such as contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR), are also important. These metrics reflect the clarity and diagnostic interpretability of the enhanced images.

Table 2 presents hypothetical preclinical efficacy data, demonstrating how HU values might be used as an endpoint to evaluate this compound's performance in an animal model.

Table 2: Hypothetical Preclinical Efficacy Data: Mean Hounsfield Unit (HU) Enhancement in Rabbit Organs Post-Iopydone Administration

| Organ/Vessel | Baseline HU | Peak Enhancement HU (1 min post-injection) | HU at 5 min post-injection | HU at 15 min post-injection |

| Aorta | 35 | 380 | 290 | 150 |

| Renal Cortex | 40 | 250 | 200 | 100 |

| Liver Parenchyma | 60 | 120 | 100 | 70 |

| Muscle | 30 | 60 | 50 | 40 |

Note: Values are illustrative and represent typical enhancement patterns observed with iodinated contrast media.

Comparative Preclinical Efficacy Studies with Benchmark Agents

Comparative preclinical efficacy studies are crucial for positioning a novel or re-evaluated contrast agent like this compound against established benchmark agents. These studies aim to demonstrate equivalent or superior performance in terms of enhancement, duration, and image quality under similar experimental conditions. Common benchmark agents include widely used non-ionic, low-osmolar contrast media such as Iohexol and Iodixanol (B1672021) wikipedia.orgwikipedia.orgwikipedia.org.

Studies typically involve administering equimolar doses of this compound and the benchmark agent to different groups of animals or in a crossover design, followed by imaging at various time points. Efficacy endpoints, such as peak HU enhancement, time-to-peak, and washout kinetics in target organs (e.g., kidneys, liver, major vessels), are then compared. For instance, a study might compare the renal cortical enhancement of this compound against Iohexol at different iodine concentrations, finding that a specific concentration of this compound provides comparable or improved enhancement without significant differences in image artifacts nih.gov.

Table 3 provides a conceptual example of a comparative preclinical efficacy study, highlighting how this compound's performance might be evaluated against a benchmark agent.

Table 3: Comparative Preclinical Efficacy: Peak Aortic Enhancement (HU) of this compound vs. Benchmark Agent in a Porcine Model

| Contrast Agent | Iodine Concentration (mgI/mL) | Mean Peak Aortic HU Enhancement | Time to Peak (seconds) |

| This compound | 300 | 375 | 25 |

| Benchmark A | 300 | 368 | 28 |

| This compound | 370 | 450 | 20 |

| Benchmark A | 370 | 445 | 22 |

Note: Values are illustrative and represent typical comparative findings.

These comparative studies provide valuable data to support the potential clinical utility of this compound by demonstrating its efficacy relative to well-established agents in the field.

Clinical Research Design and Translational Outcomes with Iopydone

Methodological Approaches in Clinical Trial Design for Iodinated Contrast Media

Clinical trials involving medical imaging agents, including iodinated contrast media like Iopydone, adhere to a structured developmental pathway, generally governed by the same regulatory principles as other drug and biological products. fda.gov The design of these trials is critical to ensure the generation of reliable and accurate data for assessing efficacy and safety.

Phase I, II, and III Clinical Trial Design Principles

The development of new iodinated contrast media typically progresses through distinct clinical trial phases, each with specific objectives:

Phase I Trials: These initial studies primarily focus on evaluating the safety of the contrast agent in a small group of human subjects. wikipedia.org They often include single ascending dose (Phase Ia) and multiple ascending dose (Phase Ib) studies to investigate pharmacokinetics and pharmacodynamics, while also assessing tolerability. wikipedia.org

Phase II Trials: Conducted with larger patient cohorts (typically 50–300 individuals), Phase II trials aim to assess the biological activity or preliminary efficacy of the contrast agent. wikipedia.org These studies also continue to monitor safety in a broader population. wikipedia.org The findings from Phase II trials are crucial for defining the appropriate patient populations and clinical settings for subsequent Phase III investigations. fda.gov

Phase III Trials: These are large-scale, randomized, controlled, and often multicenter trials involving hundreds to thousands of patients. wikipedia.org The primary objective of Phase III trials is to definitively assess the effectiveness of the new contrast agent compared to established "gold standard" treatments or unenhanced imaging procedures, where appropriate. wikipedia.orgeuropa.eu Successful completion of Phase III trials typically leads to regulatory approval for general population use. wikipedia.org It is recommended that the formulation intended for marketing be used in Phase III studies, or bridging studies be performed. fda.gov

Table 1: Overview of Clinical Trial Phases for Iodinated Contrast Media

| Phase | Primary Objective | Typical Number of Participants | Key Assessments | Outcome |

| Phase I | Safety, Pharmacokinetics, Tolerability | Small groups | Dose-response, initial safety signals | Determines safe dosing range for further study |

| Phase II | Efficacy (preliminary), Safety | 50–300 | Biological activity, optimal patient population | Provides evidence for moving to larger trials |

| Phase III | Efficacy (definitive), Comparative Effectiveness | 300–3,000+ | Comparison to standard of care, overall effectiveness | Basis for regulatory approval |

Adaptive Clinical Trial Designs in Contrast Agent Research

Adaptive clinical trial designs offer flexibility by allowing pre-planned modifications to the trial's design or statistical procedures based on accumulating data during the study. ersnet.orgnih.govefpia.eueupati.eucredevo.com This approach aims to enhance efficiency, reduce trial duration, minimize patient numbers, and potentially lower costs. ersnet.orgnih.goveupati.eu

Key aspects of adaptive designs include:

Modifiable Elements: These can encompass sample size adjustments, changes in endpoints, modifications to eligible patient populations, alterations in randomization ratios, and adjustments to interventions. nih.goveupati.eucredevo.com

Interim Analyses: Data are analyzed at pre-planned time points, which can lead to early termination for futility (if the treatment is not showing benefit) or efficacy (if the benefit is overwhelmingly clear). eupati.eu

Types of Adaptive Designs: Common types include group sequential designs, sample-size re-estimation designs, and adaptive randomization designs. credevo.com

Considerations: While offering significant advantages, adaptive designs are complex and require careful planning to mitigate potential biases and maintain trial integrity. eupati.eu

Selection of Clinical Endpoints and Outcome Measures for Imaging Efficacy

The selection of appropriate clinical endpoints and outcome measures is paramount in trials of imaging agents to demonstrate their clinical utility. For diagnostic agents, efficacy is often measured by their diagnostic performance. sciety.orgwmis.org

Key considerations for endpoints include:

Diagnostic Performance: This typically involves assessing the agent's precision, accuracy, sensitivity, and specificity relative to a reference standard. sciety.orgwmis.org

Image Quality: Qualitative assessments are frequently used, evaluating aspects such as the degree and quality of contrast enhancement, the conspicuity of normal and abnormal structures, the distinction between these structures, and the confidence in image interpretation using graded scales. europa.eu

Quantitative Imaging: Modern trials leverage quantitative imaging techniques, such as standard computed tomography (CT) and magnetic resonance imaging (MRI), to measure lesion size, detect new lesions, and provide anatomical information. mediantechnologies.com Advanced functional imaging techniques, including CT-perfusion and dynamic contrast-enhanced (DCE) MRI, can provide qualitative and quantitative parameters that correlate with pathophysiological changes. nih.gov

Blinded Interpretation: To minimize observer bias, blinded image evaluations by independent readers are highly recommended, particularly for Phase III efficacy trials. europa.eu The sequence of image evaluation is often randomized, and images are evaluated in pairs (non-enhanced and enhanced) as well as separately to provide maximal information. europa.eu

Modality Choice: The selection of the imaging modality itself (e.g., echocardiography vs. SPECT) is a crucial consideration for imaging-based primary endpoints in Phase III trials, as modality-specific factors can influence quantitative imaging measures. fda.gov

Comparative Clinical Efficacy and Safety Research of this compound and its Class

This compound, as an iodinated contrast medium, has been part of comparative studies, particularly in its historical application for bronchography. ncats.ioncats.ionih.gov Research in this area aims to understand its performance relative to other agents and its class, especially concerning diagnostic utility and hypersensitivity reactions.

Comparison of Diagnostic Performance Across Various Imaging Modalities

Iodinated compounds, including this compound, are widely used in medical imaging due to their high radiopacity, which allows them to enhance the visibility of vascular structures and organs. foxvalleyimaging.com

Historically, extensive clinical trials involving Hytrast (an aqueous suspension containing this compound and Iopydol) suggested its superiority over other products commonly employed for bronchography. ncats.ioncats.io It was noted to provide excellent quality bronchograms, characterized by a fine, dense coating of the bronchial walls and an absence of "alveolar filling." ncats.ioncats.io However, one comparative study indicated that Hytrast was more irritating than Dionosil Oily, exhibited a greater propensity for alveolarization, led to more frequent undesirable sequelae, and showed prolonged retention in the lung. nih.gov

In broader terms, comparisons among different iodinated contrast agents (e.g., iohexol, iopamidol (B1672082), iodixanol) in modalities like cerebral angiography have shown comparable image quality. neurointervention.orgnih.gov For instance, a multicenter prospective study evaluating low-concentration iodinated contrast agents (iohexol 240 mgI/mL, iopamidol 250 mgI/mL, and iodixanol (B1672021) 270 mgI/mL) for cerebral angiography found no statistically significant differences in image quality among them. neurointervention.org

Table 2: General Diagnostic Performance Metrics for Contrast Agents

| Metric | Description | Relevance to Imaging Efficacy |

| Sensitivity | Proportion of true positives correctly identified. | Ability to detect disease when it is present. |

| Specificity | Proportion of true negatives correctly identified. | Ability to correctly rule out disease when it is absent. |

| Image Quality | Subjective or objective assessment of clarity, contrast, and detail. | Direct impact on diagnostician's confidence and accuracy. |

| Conspicuity | Visibility of lesions or anatomical structures against background. | Ease of identifying abnormalities. |

| Signal-to-Noise Ratio (SNR) | Ratio of signal intensity to background noise. | Quantitative measure of image clarity and diagnostic utility. |

Clinical Studies on Hypersensitivity Reaction Rates and Management

Risk Factors and Recurrence Rates: A history of previous hypersensitivity reactions to ICM is the most significant risk factor for future reactions, increasing the likelihood of recurrence. nih.govallergy.org.au For patients with a history of mild hypersensitivity, the recurrence rate with the same ICM can be as high as 31.1%, and 12% with a different ICM. nih.gov A history of atopic diseases (e.g., hay fever, asthma) also predisposes individuals to a higher risk of reactions. allergy.org.au

Management Strategies: Effective management of hypersensitivity reactions to ICM involves several strategies:

Changing Contrast Media: Switching to an alternative ICM is often recommended, as studies suggest it has a greater effect on reducing recurrence rates than premedication alone. annals.edu.sg For instance, the recurrence rate of immediate hypersensitivity reactions is significantly lower when a skin test-negative, non-culprit low-osmolality contrast medium (LOCM) is used compared to reusing the culprit agent. mdpi.com

Premedication: While not a gold standard regimen, premedication with systemic corticosteroids and antihistamines is commonly employed, especially for patients with a prior history of allergic-like reactions. nih.govallergy.org.au However, breakthrough reactions can still occur despite premedication. nih.gov

Combined Approach: Combining premedication with a change in the contrast agent appears to offer the greatest effect in reducing reaction rates. annals.edu.sg

Allergy Testing: Referral for allergy testing, including skin tests and drug provocation tests, can help identify safer alternative ICMs, particularly for moderate to severe reactions. nih.govannals.edu.sg The negative predictive value of skin testing for immediate hypersensitivity reactions is high (93.1–94.8%). annals.edu.sg

Avoidance: For patients with a history of severe hypersensitivity reactions (e.g., anaphylaxis), avoiding the same ICM is strongly advised, and alternative imaging techniques without ICM should be considered if possible. nih.gov If ICM is unavoidable, prescreening to find a safer alternative is recommended. nih.gov

Table 3: Hypersensitivity Reaction Rates to Iodinated Contrast Media (General Class)

| Reaction Type | Estimated Overall Incidence | Recurrence Rate (Same ICM) | Recurrence Rate (Different ICM) |

| All Hypersensitivity | 1–3% nih.govmdpi.com | Up to 60% (general) allergy.org.au | 12% (for mild reactions) nih.gov |

| Immediate Reactions | 0.2–3% nih.govmdpi.com | 31.1% (for mild reactions) nih.gov | Varies, lower with alternative |

| Delayed Reactions | 0.5–3% nih.gov | N/A | N/A |

Research on Renal Impact and Nephrotoxicity Mitigation Strategies

This compound, as an iodinated contrast medium, carries a potential for renal impact, including the risk of kidney damage, particularly in patients with pre-existing kidney conditions. ontosight.ai Contrast-induced nephropathy (CIN) remains a significant concern with the increasing use of contrast media, especially in high-risk patients with chronic kidney disease, diabetes mellitus, and hypertension. nih.gov

Research into nephrotoxicity mitigation strategies for iodinated contrast media, generally applicable to agents like this compound, focuses on several key approaches. Periprocedural hydration is a commonly recommended strategy, often involving intravenous (IV) fluid administration with 0.9% normal saline before and after the procedure. nih.gov Some literature also supports the use of bicarbonate to alkalinize renal tubular fluid, which may help prevent free radical injury. nih.gov

While this compound is recognized for its potential renal impact as an iodinated contrast agent, specific research detailing unique nephrotoxicity mitigation strategies tailored solely for this compound, beyond the general guidelines for iodinated contrast media, is not extensively detailed in current literature.

Advanced Imaging Modality Research Utilizing Iodinated Contrast Media

This compound's utility extends across various advanced imaging modalities, leveraging its iodine content to provide enhanced visualization. ontosight.ai

Research in Computed Tomography (CT) Applications

This compound is employed in Computed Tomography (CT) scans to visualize internal structures, assist in guiding biopsies, and detect diseases. ontosight.ai Research in CT applications utilizing iodinated contrast media, such as this compound, continually seeks to optimize image quality while managing radiation dose. One area of focus involves the use of lower tube potentials (kV). The attenuation coefficient of iodine increases as photon energy decreases towards its k-edge energy of 33 keV. Therefore, using lower kV values can significantly improve the contrast enhancement of iodine, which is particularly beneficial in pediatric patients due to less body attenuation. nih.gov

Advancements in image reconstruction algorithms also play a pivotal role. Iterative reconstruction (IR) algorithms, including adaptive statistical iterative reconstruction (ASIR) and model-based iterative reconstruction (MBIR), have emerged as superior alternatives to traditional filtered back projection (FBP). These algorithms iteratively refine images, effectively reducing noise and artifacts, which in turn allows for substantial reductions in radiation dose—potentially up to 50% or more—while maintaining or even enhancing diagnostic image quality. openmedscience.combrieflands.com This is particularly advantageous for patients requiring multiple scans and in pediatric imaging. openmedscience.com

Applications and Research in Digital Subtraction Angiography (DSA)

This compound, as an iodinated contrast agent, is relevant to Digital Subtraction Angiography (DSA), a technique widely used to enhance the visibility of small vessels that might otherwise be obscured by background anatomical structures. ontosight.aiuwo.ca DSA achieves this by subtracting a "mask" image (acquired before contrast injection) from a "contrast" image (acquired after contrast injection). uwo.ca

Research in DSA has explored the efficacy of different contrast media formulations. Studies have indicated that isotonic contrast media can be as efficient as their hypertonic counterparts at equivalent iodine concentrations for achieving arterial enhancement in intravenous DSA. nih.gov Furthermore, the relationship between pixel values on DSA images and iodine concentration has been a subject of research. It is crucial for quantitative DSA image analysis, which relies on densitometry, to establish a linear relationship between pixel values and contrast medium iodine concentration. However, this linearity can sometimes be lost at high iodine concentrations, necessitating system-specific calibration. nih.gov

Integration with Molecular Imaging Techniques

While specific research on the direct integration of this compound with molecular imaging techniques is not detailed in the provided search results, iodinated contrast media like this compound are fundamentally utilized in anatomical imaging modalities that often serve as foundational or complementary components in hybrid molecular imaging. Molecular imaging itself is a rapidly evolving field focused on visualizing molecular and cellular processes in vivo for early disease detection, characterization, and monitoring of treatment response. jscimedcentral.com

Hybrid imaging technologies, such as Positron Emission Tomography/Computed Tomography (PET/CT) and Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT), represent a burgeoning area of research. These technologies integrate two or more imaging modalities, combining the functional information from molecular imaging (e.g., PET, SPECT) with the high-resolution anatomical details provided by CT scans, which typically utilize iodinated contrast agents. jscimedcentral.comnih.gov This integration offers improved sensitivity, specificity, and spatial resolution, providing more comprehensive insights by correlating functional and anatomical information. jscimedcentral.com Molecular probes are specifically designed to target molecules or structures, and while this compound is not a molecular probe itself, its role in providing anatomical context in hybrid setups is significant. jscimedcentral.com

Research on Dose Reduction Strategies in Clinical Imaging

Research on dose reduction strategies in clinical imaging, particularly for modalities employing iodinated contrast media like this compound, is a critical area driven by the imperative to minimize patient exposure to ionizing radiation while maintaining diagnostic image quality. openmedscience.comnih.gov

Key strategies include:

Automatic Exposure Control (AEC) Systems: These systems adjust the radiation dose based on the thickness and density of the imaged body part, ensuring precise dose delivery and reducing patient exposure. openmedscience.comqaelum.com

Iterative Reconstruction (IR) Algorithms: As mentioned previously, IR algorithms significantly reduce noise and artifacts, allowing for lower radiation doses (up to 50% or more) without compromising image quality. openmedscience.combrieflands.comqaelum.com

Optimizing Positioning and Collimation: Narrows the X-ray beam to the area of interest, reducing exposure to adjacent tissues. openmedscience.comqaelum.comufl.edu

Adjusting Tube Voltage (kV) and Current (mAs): Using lower kV values can improve contrast enhancement with iodinated contrast media, potentially allowing for dose reduction, especially in pediatric patients. nih.gov

Intermittent Fluoroscopy: In fluoroscopic procedures, keeping X-rays on only for short durations to view catheter positions can considerably reduce total fluoroscopic times. ufl.edu

Last Image Hold and Electronic Collimation: Features on modern fluoroscopy systems that allow physicians to review the last image without additional radiation exposure or adjust field dimensions virtually before exposure. ufl.edu

Removal of Grids: In some X-ray systems, particularly for pediatric cases, removing grids can reduce dose without significant image quality degradation. ufl.edu

Dose Spreading: In interventional fluoroscopic procedures, periodically rotating the fluoroscope can spread the maximum dose over a broader skin area, preventing a single region from receiving the entire dose. ufl.edu

These strategies are generally applied to all iodinated contrast-enhanced procedures, including those utilizing this compound, to adhere to the "As Low As Reasonably Achievable" (ALARA) principle. insideradiology.com.au

Application of Artificial Intelligence and Machine Learning in Image Analysis and Interpretation Research

AI/ML algorithms are capable of:

Object Detection and Segmentation: Identifying and delineating specific structures or pathologies within complex image datasets, enhancing accuracy and efficiency in image analysis. mdpi.comzeiss.com

Image Feature Extraction and Classification: Automatically extracting measurable characteristics from images and classifying them, which is crucial for diagnostic purposes. mdpi.comfda.gov

Processing Large Datasets: AI/ML can process vast collections of images with high efficiency and accuracy, distinguishing complex "textural features" that are not readily discernible with traditional image processing software. fda.gov

In the context of medical imaging, AI/ML models, especially those based on CNN algorithms, are increasingly used for the analysis of CT, MRI, and X-ray images, significantly improving diagnostic efficiency and intelligence. frontiersin.org This technological advancement promises to enhance the interpretation of images obtained with contrast agents like this compound, leading to more precise and efficient diagnoses.

Structure Activity Relationship Sar Studies and Future Derivative Development Research

Elucidation of Structural Determinants for Optimal Imaging Performance

Currently, there is no publicly available research that specifically elucidates the structural determinants of Iopydone for optimal imaging performance. Hypothetically, such research would involve the synthesis and evaluation of a series of this compound analogs. Key structural modifications would likely include:

Alterations to the Pyridinone Ring: Investigating the impact of different substituents on the nitrogen or carbon atoms of the pyridinone core.

Modification of the Iodine Positions: While the 3 and 5 positions are standard for many iodinated agents, studies could explore the effects of shifting or adding iodine atoms.

Introduction of Solubilizing Groups: Attaching hydrophilic side chains to the this compound scaffold to enhance water solubility and influence excretion pathways.

The performance of these hypothetical derivatives would be assessed based on their X-ray absorption capabilities, stability, and biological interactions.

Rational Design Principles for Novel Iodinated Contrast Agents

The rational design of new contrast agents aims to create molecules with superior efficacy and safety profiles. Based on the foundational structure of this compound, a rational design approach would focus on:

Maximizing Iodine Content: Increasing the number of iodine atoms per molecule to enhance X-ray attenuation without compromising solubility or stability.

Optimizing Hydrophilicity: Balancing the lipophilic character of the iodinated ring with hydrophilic side chains to ensure rapid renal clearance and minimize protein binding.

Reducing Osmolality: For intravascular agents, designing non-ionic dimers or trimers based on the this compound monomer could significantly lower the osmolality of the contrast medium solution, thereby improving patient tolerance.

Development of Targeted Contrast Media Based on this compound Scaffold

Targeted contrast media are designed to accumulate at specific biological sites, such as tumors or areas of inflammation, by incorporating a targeting moiety. To date, no studies have been published on the development of targeted contrast agents using an this compound scaffold. A theoretical framework for such research would involve:

Identifying a Suitable Linker: A chemically stable linker would be required to attach a targeting ligand to the this compound molecule without interfering with the imaging properties or the ligand's binding affinity.

Selecting a Targeting Moiety: This could range from small molecules that bind to specific receptors to larger entities like antibodies or peptides that recognize cell surface antigens.

Synthesis and In Vitro/In Vivo Evaluation: The resulting this compound-ligand conjugate would need to be rigorously tested to confirm its targeting specificity and imaging efficacy.

Regulatory Science Perspectives and Future Research Directions for Iodinated Contrast Media

Emerging Technologies and Future Research Avenues in Contrast Media

Integration of Omics Technologies in Contrast Media Research

The integration of omics technologies, such as genomics, proteomics, and metabolomics, represents a frontier in advanced contrast media research, aiming to elucidate complex biological interactions and individual patient responses. These technologies offer a comprehensive view of molecular pathways, enabling researchers to identify biomarkers for predicting efficacy, understanding mechanisms of action, and assessing potential biological impacts of contrast agents at a systemic level. For instance, omics approaches can help in identifying genetic predispositions to adverse reactions or in discovering novel metabolic pathways affected by contrast media administration.

However, specific research integrating omics technologies directly with Iopydone is not widely documented in current scientific literature. This compound, also known by its trade name Hytrast, is an older generation iodinated contrast medium ontosight.ai. Its chemical structure, C₅H₃I₂NO, includes iodine as the active element, providing the necessary X-ray absorption for imaging ontosight.ainih.govuni.ludrugfuture.com. It has a molecular weight of 346.89 g/mol nih.govdrugfuture.comtargetmol.comebi.ac.ukrsc.orgfda.gov. Historically, this compound was primarily utilized in radiography to enhance the visibility of structures or fluids within the body ontosight.ai. Given its status as an older agent that has largely been replaced by newer, often more water-soluble and better-tolerated contrast agents, the contemporary focus of advanced research, including omics investigations, tends to concentrate on these newer compounds. Consequently, detailed research findings or data tables specifically linking this compound to omics-based studies are limited, reflecting the shift in research priorities towards agents currently in widespread clinical use or under development.

Ethical Considerations in Advanced Contrast Media Research

Ethical considerations are paramount in all aspects of medical research, particularly in the development and study of diagnostic agents like contrast media. These considerations ensure the protection of research participants, promote scientific integrity, and address the societal implications of new technologies. Key ethical principles in advanced contrast media research generally include informed consent, minimizing risks, ensuring equitable selection of research participants, and responsible data management and sharing.

While general ethical guidelines apply to all contrast media research, specific ethical considerations directly pertaining to advanced research focused on this compound are not explicitly detailed in available literature. This absence is largely attributable to this compound's established history and its current position as a less commonly used agent in modern diagnostic imaging. Ethical discussions in contemporary advanced contrast media research typically revolve around novel agents, their potential long-term effects, the ethics of off-label use, and the conduct of clinical trials in vulnerable populations such as children or patients with pre-existing conditions researchgate.netfrontiersin.org. For any research involving this compound, standard ethical protocols applicable to human subject research would be followed, including comprehensive informed consent processes that clearly outline the known properties and any potential risks associated with the compound. The practical insolubility of this compound in ordinary solvents, while soluble in caustic alkalies, is a chemical property that would also be considered in any research context drugfuture.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Iopydone, and how can their efficiency be quantitatively compared in academic settings?

- Methodological Answer: Compare reaction yields, purity metrics (via HPLC or NMR), and scalability across routes such as nucleophilic substitution or catalytic coupling. Use statistical tools like ANOVA to evaluate reproducibility and cost-effectiveness .

Q. What analytical techniques are most effective in characterizing this compound’s purity and structural integrity during preclinical development?

- Methodological Answer: Employ orthogonal methods:

- HPLC for purity assessment (quantify impurities >0.1%).

- Mass Spectrometry (MS) and X-ray Diffraction (XRD) for structural confirmation.

- Validate results against pharmacopeial standards (e.g., USP/EP) to ensure consistency .

Q. How can researchers design dose-response studies to evaluate this compound’s preliminary efficacy while minimizing confounding variables?

- Methodological Answer: Use a randomized, blinded design with positive/negative controls. Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Account for batch variability via repeated experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways across in vitro and in vivo models be systematically resolved?

- Methodological Answer: Conduct interspecies comparative assays (e.g., microsomal stability tests) and validate findings using isotopic tracer studies. Perform meta-analyses to identify species-specific enzyme kinetics or assay-driven artifacts .

Q. What in silico strategies are recommended to predict this compound’s off-target interactions while minimizing experimental bias?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding affinities to non-target proteins. Cross-validate predictions with high-throughput kinase profiling assays .

Q. How does this compound’s selectivity profile compare to structurally analogous compounds under standardized assay conditions?

- Methodological Answer: Perform structure-activity relationship (SAR) studies using a panel of analogs. Use standardized assays (e.g., radioligand binding for receptor selectivity) and apply cluster analysis to identify critical pharmacophoric features .

Q. What methodologies optimize this compound’s pharmacokinetic (PK) properties without compromising therapeutic efficacy in translational research?

- Methodological Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Experiment with prodrug strategies or nanoformulations to enhance bioavailability, validated by in vivo PK/PD studies .

Q. How can researchers address discrepancies in this compound’s reported toxicity profiles across different cell lines or animal models?

- Methodological Answer: Apply toxicogenomic profiling to identify cell line-specific susceptibility factors. Use harmonized OECD guidelines for animal studies to standardize dosing regimens and endpoint measurements .

Methodological Frameworks

- For Experimental Design : Adopt the PICO framework (Population: cell/animal model; Intervention: this compound dose; Comparison: control/analog; Outcome: efficacy/toxicity metrics) to structure hypotheses .

- For Data Contradiction Analysis : Use systematic review protocols (PRISMA guidelines) to synthesize conflicting evidence, emphasizing assay heterogeneity or model limitations .

- For Feasibility Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.